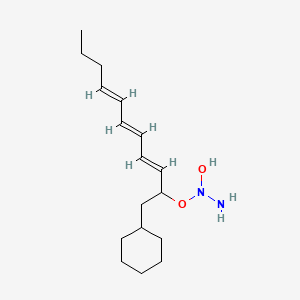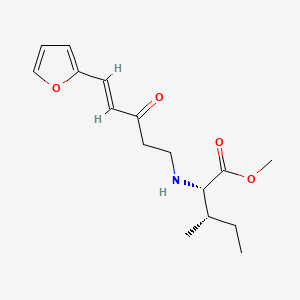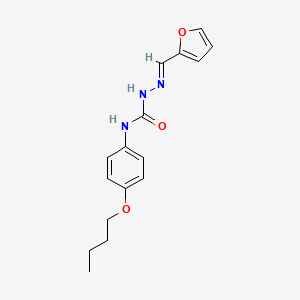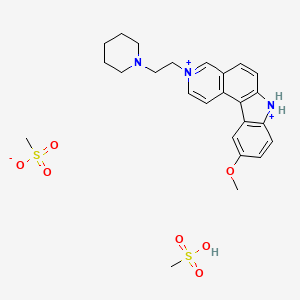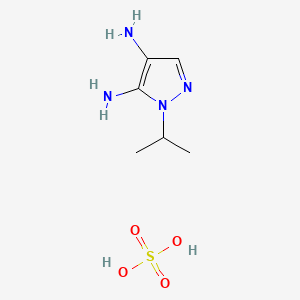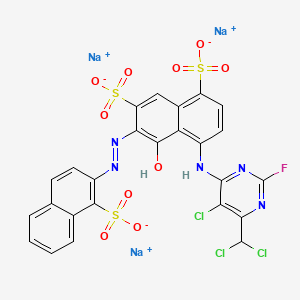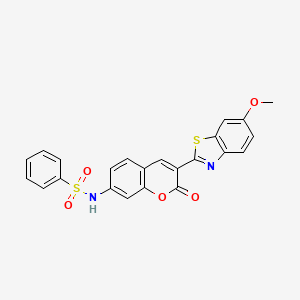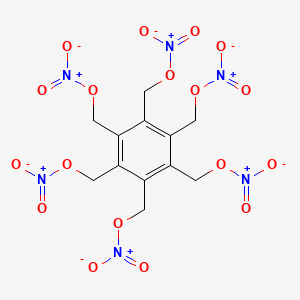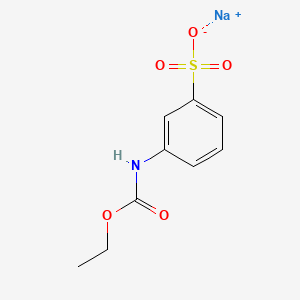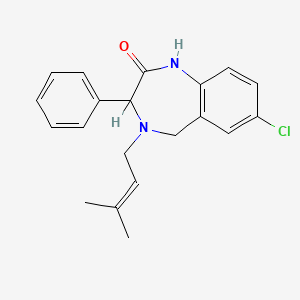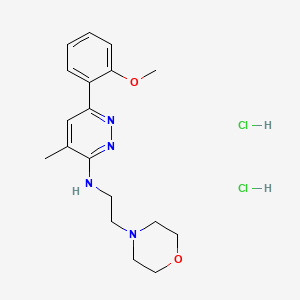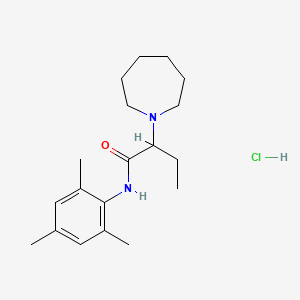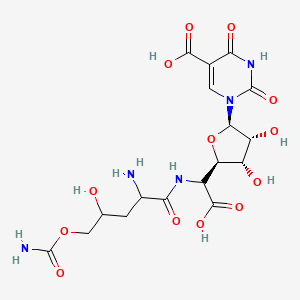
N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-phenylspiro(55)undecan-2-amine hydrochloride is a chemical compound known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom
Preparation Methods
The synthesis of N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride involves several steps. One common method includes the reaction of 4-phenylbutan-2-one with N,N-dimethylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux and then purifying the product through crystallization or chromatography. Industrial production methods may involve more efficient catalytic processes and large-scale reactors to optimize yield and purity .
Chemical Reactions Analysis
N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride can be compared with other spiro compounds, such as:
Spiro[5.5]undecane derivatives: These compounds share a similar spiro structure but may have different substituents, leading to variations in their chemical and biological properties.
1,3-Dioxane and 1,3-Dithiane spiranes: These derivatives contain oxygen or sulfur atoms in their rings, which can influence their reactivity and applications.
Bis(1,3-oxathiane) spiranes: These compounds have both oxygen and sulfur atoms in their spiro units, offering unique stereochemical and conformational properties.
This compound stands out due to its specific combination of substituents and its potential for diverse applications in research and industry.
Properties
CAS No. |
86840-00-8 |
|---|---|
Molecular Formula |
C19H30ClN |
Molecular Weight |
307.9 g/mol |
IUPAC Name |
N,N-dimethyl-2-phenylspiro[5.5]undecan-4-amine;hydrochloride |
InChI |
InChI=1S/C19H29N.ClH/c1-20(2)18-13-17(16-9-5-3-6-10-16)14-19(15-18)11-7-4-8-12-19;/h3,5-6,9-10,17-18H,4,7-8,11-15H2,1-2H3;1H |
InChI Key |
FVRBFKVLDCKYAC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CC(CC2(C1)CCCCC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


